molecular formula C7H6ClFS B6145866 (2-chloro-4-fluorophenyl)methanethiol CAS No. 324767-96-6

(2-chloro-4-fluorophenyl)methanethiol

Cat. No.: B6145866
CAS No.: 324767-96-6
M. Wt: 176.6
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Description

The compound features a methanethiol (-CH₂SH) group attached to a 2-chloro-4-fluorophenyl ring. Thiols like this are critical intermediates in organic synthesis, pharmaceuticals, and materials science due to their nucleophilic and redox-active properties.

Properties

CAS No.

324767-96-6

Molecular Formula

C7H6ClFS

Molecular Weight

176.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4-fluorophenyl)methanethiol typically involves the introduction of the thiol group to a pre-substituted benzene ring. One common method is the reaction of (2-chloro-4-fluorophenyl)methanol with a thiolating agent such as thiourea or hydrogen sulfide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired thiol compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4-fluorophenyl)methanethiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-chloro-4-fluorophenyl)methanethiol is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for selective reactions, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of thiol-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of thiols with proteins and enzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Thiol-containing compounds are known for their antioxidant activity, and this compound may be investigated for its potential use in treating oxidative stress-related conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for use in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2-chloro-4-fluorophenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Compounds
Compound Molecular Formula Functional Group Substituents Molecular Weight
(2-Chloro-4-fluorophenyl)methanethiol C₇H₅ClF₂S -CH₂SH 2-Cl, 4-F ~180.6 (calc.)
(2-Chloro-4-fluorophenyl)methanesulfonyl chloride [] C₇H₅Cl₂FO₂S -SO₂Cl 2-Cl, 4-F 243.09
2-Chloro-4-tert-butylcyclohexyl methyl sulfide [] C₁₁H₂₁ClS -SCH₃ 2-Cl, 4-tert-butyl 220.8

Key Observations :

  • The sulfonyl chloride derivative () has a higher molecular weight and oxidative state compared to the thiol, reflecting greater polarity and reactivity in substitution reactions.
  • The tert-butyl-substituted sulfide () demonstrates how bulky substituents influence steric hindrance and NMR spectral shifts (e.g., -SCH₃ resonances at δ 2.0–2.2 ppm) .
Table 2: Reactivity Trends in Methanethiol Additions []
Substrate Major Product Reaction Conditions Product Ratio (cis:trans) Notes
1-Chloro-4-tert-butylcyclohexene Cis sulfide (26) -60°C 34:66 Crystallization challenges for cis isomer
2-Chloro-4-tert-butylcyclohexene Cis sulfide (34) -60°C Dominant (>70%) Non-crystallizing, complicating isolation

Implications for this compound :

  • The electron-withdrawing Cl and F substituents on the aromatic ring likely enhance the electrophilicity of the adjacent carbon, favoring nucleophilic addition of methanethiol. This parallels the reactivity observed in cyclohexene systems .
  • Steric effects from substituents (e.g., tert-butyl vs. halogens) influence product distribution and isolation efficiency, as seen in .

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